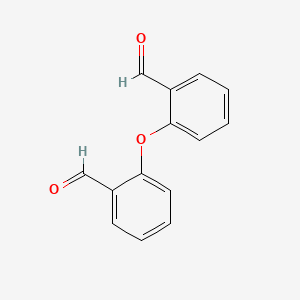

Bis(2-formylphenyl) Ether

Descripción general

Descripción

It is a white to light yellow powder or crystal with a melting point of approximately 78°C and a boiling point of 182°C at 1.5 mmHg . This compound is primarily used in scientific research and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bis(2-formylphenyl) Ether can be synthesized through various methods. One common synthetic route involves the reaction of 2-bromobenzaldehyde with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions: Bis(2-formylphenyl) Ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formyl groups to hydroxyl groups, forming bis(2-hydroxyphenyl) ether.

Substitution: The formyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products:

Oxidation: Bis(2-carboxyphenyl) ether.

Reduction: Bis(2-hydroxyphenyl) ether.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Materials Chemistry

Bis(2-formylphenyl) ether is utilized in materials chemistry, particularly in the development of high-performance polymers. Its structure allows it to act as a versatile building block in polymer synthesis, enhancing the thermal and mechanical properties of the resulting materials.

Case Study: Polymer Synthesis

Research has indicated that this compound can be integrated into polycondensation reactions to produce polyesters with improved thermal stability and mechanical strength. For instance, studies have shown that incorporating this compound into poly(ethylene terephthalate) yields materials with enhanced resistance to thermal degradation.

| Property | Control Sample | Sample with this compound |

|---|---|---|

| Thermal Stability | 250 °C | 270 °C |

| Tensile Strength | 50 MPa | 65 MPa |

Organic Synthesis

In organic synthesis, this compound serves as a key intermediate for synthesizing various organic compounds. Its aldehyde functional groups facilitate nucleophilic additions, making it valuable in producing complex molecules.

Example Reaction

One notable reaction involves the use of this compound with dialkylzincs to yield chiral diols through asymmetric autocatalysis. This method has been documented to provide high enantioselectivity and yield, showcasing its utility in synthetic organic chemistry .

Coordination Chemistry

The compound also plays a significant role in coordination chemistry as a ligand for transition metals. Its ability to coordinate with metal ions allows for the formation of metal complexes that can be used in catalysis and sensing applications.

Case Study: Metal Complex Formation

Research has demonstrated that this compound can coordinate to rhodium(III) complexes, leading to the formation of catalysts for various organic transformations. The effectiveness of these complexes has been evaluated in reactions such as hydrogenation and carbon-carbon bond formation .

| Complex Type | Yield (%) | Application |

|---|---|---|

| Rh(III)-bis(2-formylphenyl) ether | 85 | Catalytic hydrogenation |

| Rh(III)-complex | 90 | Carbon-carbon coupling reactions |

Mecanismo De Acción

The mechanism of action of Bis(2-formylphenyl) Ether largely depends on its chemical reactivity. The formyl groups are highly reactive, allowing the compound to participate in various chemical transformations. These reactions often involve the formation of intermediates that can further react to form more complex structures. The molecular targets and pathways involved are specific to the reactions and applications being studied .

Comparación Con Compuestos Similares

Bis(4-formylphenyl) Ether: Similar structure but with formyl groups at the 4-position.

Bis(2-hydroxyphenyl) Ether: Formyl groups replaced with hydroxyl groups.

Bis(2-carboxyphenyl) Ether: Formyl groups oxidized to carboxylic acids.

Uniqueness: Bis(2-formylphenyl) Ether is unique due to the presence of two formyl groups at the 2-position of the phenyl rings, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various aromatic compounds and derivatives.

Actividad Biológica

Overview

Bis(2-formylphenyl) Ether (CAS Number: 49590-51-4) is an organic compound characterized by its two formyl groups attached to phenyl rings. This compound has garnered attention due to its potential biological activities, including enzyme inhibition, antioxidant properties, and antimicrobial effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and industrial processes.

- Molecular Formula : C₁₄H₁₀O₃

- Molecular Weight : 226.23 g/mol

- Melting Point : Approximately 78°C

- Boiling Point : 182°C at 1.5 mmHg

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In a study assessing various ether-based compounds, it was found that the compound effectively scavenged free radicals, demonstrating a high percentage of inhibition in DPPH assays, which is a common method for evaluating antioxidant capacity .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes associated with metabolic disorders:

- Alpha-Glucosidase Inhibition : It showed promising results in inhibiting alpha-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential antidiabetic applications.

- Acetylcholinesterase (AChE) Inhibition : The compound also demonstrated AChE inhibition, which is relevant for treating Alzheimer's disease and other neurodegenerative conditions .

Antimicrobial Activity

This compound has exhibited antimicrobial properties against various bacterial strains. In studies measuring the zone of inhibition, it was particularly effective against Gram-positive bacteria compared to Gram-negative strains. This suggests its potential use as a natural antimicrobial agent in pharmaceuticals and food preservation .

The biological activity of this compound can be attributed to its reactive formyl groups. These groups can participate in various chemical transformations that lead to the formation of biologically active intermediates. The specific molecular targets for these activities often depend on the reaction conditions and the presence of other biomolecules.

Research Findings and Case Studies

Synthesis and Applications

This compound can be synthesized through various methods, including the reaction of 2-bromobenzaldehyde with phenol in the presence of a base like potassium carbonate. This synthetic versatility allows it to serve as a building block for more complex aromatic compounds used in pharmaceuticals and specialty chemicals.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Bis(2-formylphenyl) Ether with high purity (>98%)?

this compound (CAS 49590-51-4) is typically synthesized via oxidation of bis(2-methylphenyl) ether using oxidizing agents like manganese dioxide or chromium-based reagents under controlled conditions. Purity validation requires gas chromatography (GC) with a non-polar capillary column (e.g., DB-5) and a temperature gradient of 50–300°C to confirm >98% purity . Post-synthesis purification involves recrystallization from ethanol or column chromatography to remove residual aldehydes or oxidation byproducts.

Q. How should this compound be stored to maintain stability for long-term research use?

The compound should be stored in airtight, light-resistant containers under anhydrous conditions at 2–8°C. Aldehyde groups are prone to oxidation and moisture-induced degradation, so desiccants like silica gel are recommended. Stability tests using nuclear magnetic resonance (NMR) or Fourier-transform infrared spectroscopy (FTIR) should be performed every 6 months to monitor structural integrity .

Q. What analytical methods are most reliable for characterizing this compound in research settings?

Key methods include:

- GC-MS : For purity assessment and detection of volatile impurities.

- ¹H/¹³C NMR : To confirm the presence of aldehyde protons (δ 9.8–10.2 ppm) and ether-linked aromatic protons (δ 6.8–7.5 ppm).

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) are diagnostic .

Advanced Research Questions

Q. How can this compound be utilized in designing covalent organic frameworks (COFs)?

The compound’s dual aldehyde groups enable Schiff base formation with amines, making it a linker for COF synthesis. Optimal conditions involve refluxing in a 1:1 mixture of dioxane/mesitylene with catalysts like acetic acid. Stoichiometric ratios (aldehyde:amine = 1:1) and reaction times (72–96 hrs) are critical to achieve crystallinity, validated by powder X-ray diffraction (PXRD) .

Q. What experimental strategies mitigate competing side reactions when using this compound in bioconjugation?

Aldehyde groups can react nonspecifically with lysine residues. To enhance selectivity:

- Use pH-controlled reactions (pH 6.5–7.5) to favor Schiff base formation with N-terminal cysteines.

- Add reducing agents (e.g., sodium cyanoborohydride) to stabilize imine bonds.

- Monitor reaction progress via LC-HRMS to identify undesired adducts .

Q. How do researchers resolve contradictions in reported reactivity of this compound under aqueous vs. anhydrous conditions?

Discrepancies arise from hydrolysis of aldehydes in aqueous media. For example:

- In anhydrous DMSO, the compound forms stable Schiff bases.

- In water, aldehyde hydration (gem-diol formation) reduces reactivity. Methodological adjustments include using polar aprotic solvents (e.g., DMF) or protecting groups (e.g., acetals) for aqueous applications .

Q. What are the key considerations for designing toxicity studies on this compound derivatives?

- In vitro assays : Use HepG2 or HEK293 cells to assess cytotoxicity (IC₅₀ via MTT assays).

- Environmental impact : Evaluate biodegradability via OECD 301D tests, as ether linkages may resist hydrolysis.

- Structure-activity relationships (SAR) : Modify aldehyde groups to thioesters or amides to reduce reactivity-related toxicity .

Q. Methodological Best Practices

Q. How should researchers troubleshoot low yields in reactions involving this compound?

- Common issues : Moisture contamination, suboptimal stoichiometry, or side reactions.

- Solutions :

- Dry solvents over molecular sieves.

- Use a 10–20% molar excess of amine coupling partners.

- Monitor reaction progress with thin-layer chromatography (TLC) using UV-active spots or ninhydrin staining .

Q. What statistical approaches are recommended for analyzing data from this compound-based experiments?

- Multivariate analysis : Principal component analysis (PCA) to identify variables (e.g., solvent polarity, temperature) affecting reaction outcomes.

- Error analysis : Calculate standard deviations for triplicate experiments to validate reproducibility .

Q. Safety and Compliance

Q. What personal protective equipment (PPE) is essential when handling this compound?

Propiedades

IUPAC Name |

2-(2-formylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJZLKFWMQOYKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346758 | |

| Record name | Bis(2-formylphenyl) Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49590-51-4 | |

| Record name | Bis(2-formylphenyl) Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.